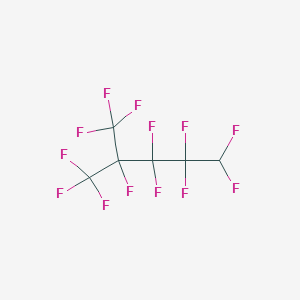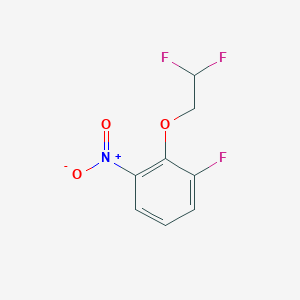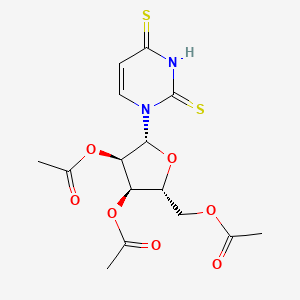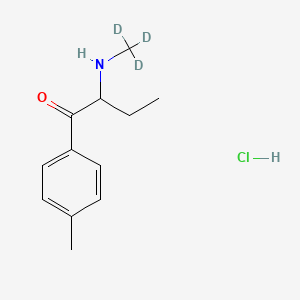
4-Methyl Buphedrone-d3 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl Buphedrone-d3 Hydrochloride is a synthetic compound belonging to the class of substituted cathinones. It is a para-methyl analog of buphedrone and is often used as an analytical reference standard in forensic and toxicological research . The compound is characterized by its crystalline solid form and is primarily utilized in mass spectrometry applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl Buphedrone-d3 Hydrochloride typically involves the reaction of 4-methylpropiophenone with methylamine, followed by acidification to form the hydrochloride salt . The reaction conditions often include:
Temperature: The reaction is usually carried out at low temperatures to prevent side reactions.
Solvents: Common solvents used include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol.
Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. The process includes:
Batch Processing: Large reactors are used to carry out the synthesis in batches.
Purification: The product is purified using techniques such as recrystallization and chromatography to achieve high purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl Buphedrone-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Solvents: Reactions are typically carried out in solvents such as ethanol, methanol, and acetonitrile.
Major Products Formed
Oxidation Products: Ketones and carboxylic acids.
Reduction Products: Alcohols and amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Methyl Buphedrone-d3 Hydrochloride has several scientific research applications:
Forensic Chemistry: Used as a reference standard in the identification and quantification of synthetic cathinones in forensic samples.
Toxicology: Employed in toxicological studies to understand the effects and metabolism of synthetic cathinones.
Pharmacology: Utilized in pharmacological research to study the interaction of synthetic cathinones with biological targets.
Analytical Chemistry: Applied in mass spectrometry and chromatography for the analysis of complex mixtures.
Mécanisme D'action
The mechanism of action of 4-Methyl Buphedrone-d3 Hydrochloride involves its interaction with the central nervous system. The compound acts as a stimulant by increasing the release of dopamine and norepinephrine from nerve terminals . This leads to enhanced locomotor activity and euphoria. The molecular targets include dopamine and norepinephrine transporters, which are inhibited by the compound, resulting in increased neurotransmitter levels in the synaptic cleft .
Comparaison Avec Des Composés Similaires
Similar Compounds
Mephedrone (4-Methylmethcathinone): A synthetic stimulant with similar chemical structure and effects.
Methcathinone: Another synthetic cathinone with stimulant properties.
Buphedrone: The parent compound of 4-Methyl Buphedrone-d3 Hydrochloride, with similar stimulant effects.
Uniqueness
This compound is unique due to its deuterium labeling, which makes it particularly useful in mass spectrometry for distinguishing between the compound and its non-deuterated analogs . This labeling enhances its application in forensic and analytical chemistry by providing a clear reference standard.
Propriétés
Formule moléculaire |
C12H18ClNO |
|---|---|
Poids moléculaire |
230.75 g/mol |
Nom IUPAC |
1-(4-methylphenyl)-2-(trideuteriomethylamino)butan-1-one;hydrochloride |
InChI |
InChI=1S/C12H17NO.ClH/c1-4-11(13-3)12(14)10-7-5-9(2)6-8-10;/h5-8,11,13H,4H2,1-3H3;1H/i3D3; |
Clé InChI |
CNSOPRIVFKVRDH-FJCVKDQNSA-N |
SMILES isomérique |
[2H]C([2H])([2H])NC(CC)C(=O)C1=CC=C(C=C1)C.Cl |
SMILES canonique |
CCC(C(=O)C1=CC=C(C=C1)C)NC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![prop-2-ynyl(-2)[N(iPr)2P(OCH2CH2CN)(-3)][DMT(-5)]Ribf(b)-uracil-1-yl](/img/structure/B13432549.png)
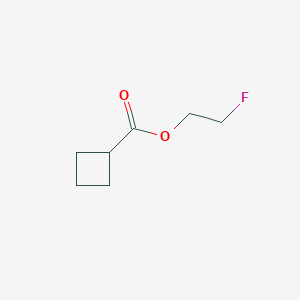
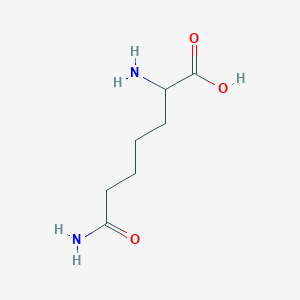
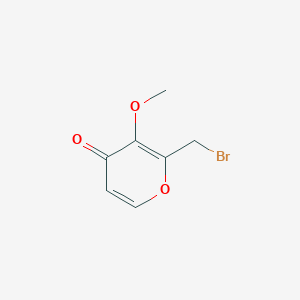
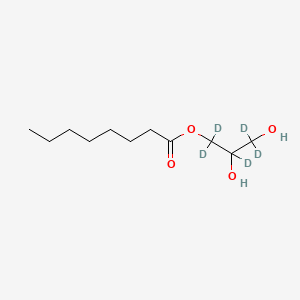
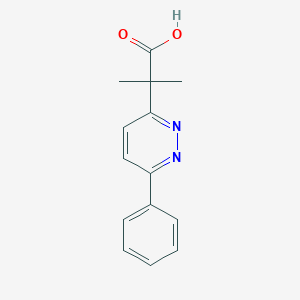
![(3aS,4R,6S,7R,7aR)-7-hydroxy-6-[[(2R,3R,4R)-3-hydroxy-2-[tri(propan-2-yl)silyloxymethyl]-3,4-dihydro-2H-pyran-4-yl]oxy]-4-[tri(propan-2-yl)silyloxymethyl]-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one](/img/structure/B13432582.png)
![(3aR,7R,7aR)-3a,6,7,7a-Tetrahydro-2,2-dimethyl-7-[(methylsulfonyl)oxy]-methyl ester 1,3-benzodioxole-5-carboxylic acid](/img/structure/B13432595.png)
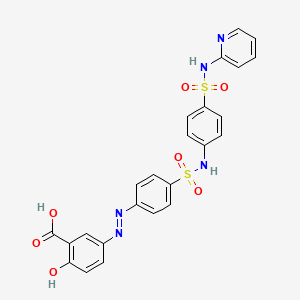

![3-(Thiazol-2-yl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B13432612.png)
